

Preclinical Pharmacology of BMS-986318: An In-Depth Technical Guide

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Compound of Interest

Compound Name: BMS-986318

Cat. No.: B15144742

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Introduction

BMS-986318 is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis.[1][4] **BMS-986318** was developed as a selective, isoxazole-containing compound with the potential for improved pharmacokinetic properties and receptor selectivity compared to bile acid-derived FXR agonists.[1] This document provides a comprehensive overview of the preclinical pharmacology of **BMS-986318**, detailing its in vitro and in vivo activity, pharmacokinetic profile, and efficacy in a relevant disease model.

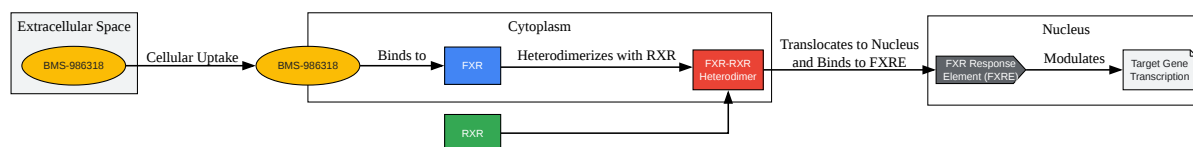
Mechanism of Action

BMS-986318 functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver and intestine.[1][4] Upon activation by ligands such as bile acids or synthetic agonists like **BMS-986318**, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation relevant to the treatment of NASH include:

- Regulation of Bile Acid Synthesis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).^{[1][4]} FGF15/19 then travels to the liver and signals through the FGF receptor 4 (FGFR4) to suppress the expression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.^[4]
- Enhanced Bile Acid Transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for effluxing bile acids from hepatocytes into the bile.^[5]
- Modulation of Lipid and Glucose Metabolism: FXR plays a role in regulating triglyceride and glucose levels.

The following diagram illustrates the FXR signaling pathway activated by **BMS-986318**.



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Caption: FXR Signaling Pathway Activated by **BMS-986318**.

In Vitro Pharmacology

The in vitro activity of **BMS-986318** was evaluated in several key assays to determine its potency and ability to recruit coactivators to the FXR complex.

Quantitative In Vitro Data

Assay	Description	BMS-986318 EC50 (nM)
FXR Gal4 Reporter Assay	A cell-based assay measuring the transcriptional activation of a luciferase reporter gene under the control of a Gal4 DNA-binding domain fused to the FXR ligand-binding domain.	16
SRC-1 Recruitment Assay	An assay that measures the recruitment of the steroid receptor coactivator-1 (SRC-1) peptide to the activated FXR ligand-binding domain.	11

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

Transient Human FXR/Gal4-Luciferase Reporter Assay: HEK293T cells were transiently transfected with a Gal4-luciferase reporter plasmid and a plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the human FXR ligand-binding domain. Following transfection, cells were treated with varying concentrations of **BMS-986318**. After a 24-hour incubation period, luciferase activity was measured as a readout of FXR activation. The EC50 value was determined from the dose-response curve.[2]

Human FXR SRC-1 Recruitment Assay: This assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The human FXR ligand-binding domain, tagged with glutathione S-transferase (GST), was incubated with a biotinylated SRC-1 coactivator peptide and varying concentrations of **BMS-986318**. The proximity of the donor (europium-labeled anti-GST antibody) and acceptor (streptavidin-allophycocyanin) fluorophores upon coactivator recruitment resulted in a FRET signal, which was measured to determine the EC50 value.[2]

In Vivo Pharmacology

The in vivo effects of **BMS-986318** were assessed in a mouse model to evaluate its target engagement and efficacy in a disease-relevant context.

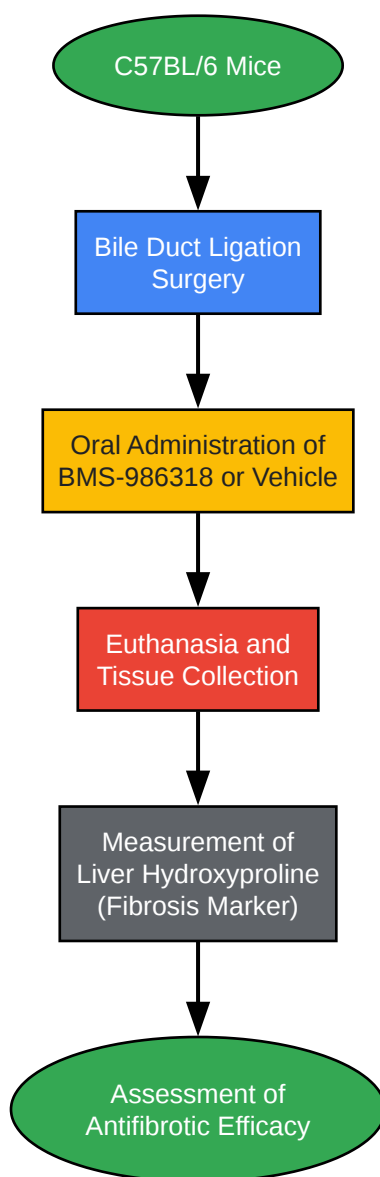
Pharmacodynamic Target Engagement

A pharmacokinetic/pharmacodynamic (PK/PD) study was conducted in C57BL/6 mice to confirm in vivo FXR target engagement. The induction of FGF15, a key downstream target of FXR activation in the intestine, was measured. **BMS-986318** demonstrated robust induction of FGF15, confirming its in vivo activity.^[1]

Efficacy in a Mouse Model of Liver Fibrosis

BMS-986318 was evaluated in the mouse bile duct ligation (BDL) model, a well-established model of liver cholestasis and fibrosis.^[1] Obstruction of the bile duct in this model leads to a cascade of events including inflammation and a strong fibrotic response, mimicking aspects of NASH.^[1]

Experimental Workflow for the Bile Duct Ligation (BDL) Model:



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Caption: Experimental Workflow for the Mouse Bile Duct Ligation Model.

In this model, **BMS-986318** demonstrated in vivo efficacy by reducing liver fibrosis. The degree of fibrosis was assessed by measuring hydroxyproline levels in the liver, a key component of collagen.[1] Compounds that reduce hydroxyproline levels in this model are considered to have antifibrotic efficacy.[1]

Pharmacokinetics

The pharmacokinetic profile of **BMS-986318** was evaluated in C57BL/6 mice. The compound exhibited a suitable profile for further development, with low clearance and reasonable oral bioavailability.[1]

Pharmacokinetic Parameters in Mice

Parameter	Value
Clearance	Low (4% of mouse liver blood flow)
Oral Bioavailability	Reasonable (solution and suspension)
Volume of Distribution	Low
Plasma Protein Binding	High

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

Pharmacokinetic Study in Mice: **BMS-986318** was administered to C57BL/6 mice either intravenously or orally as a solution or suspension. Blood samples were collected at various time points, and plasma concentrations of the compound were determined by a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters were then calculated using standard non-compartmental analysis. The solution vehicle consisted of 5% ethanol, 90% PEG400, and 5% TPGS, while the suspension vehicle was composed of 0.5% Methocel A4M, 0.1% Tween 80, and 99.4% water.[1]

Summary and Conclusion

BMS-986318 is a potent and selective non-bile acid FXR agonist with a promising preclinical profile for the potential treatment of NASH.[1][2][3] It demonstrates robust in vitro activity in activating FXR and recruiting coactivators.[1] In vivo, it engages the FXR target, as evidenced by the induction of FGF15, and shows efficacy in a mouse model of liver fibrosis.[1] The compound possesses a suitable pharmacokinetic profile in mice, characterized by low clearance and good oral bioavailability.[1] The collective preclinical data supported the continued evaluation of **BMS-986318** as a potential therapeutic agent for fibrotic liver diseases such as NASH.[1] It is also noted that **BMS-986318** displays a tissue-dependent activation profile.[5]

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